

Spectroscopic Characterization of 4-Fluoro-N-phenylbenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-N-phenylbenzenesulfonamide

Cat. No.: B182415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **4-Fluoro-N-phenylbenzenesulfonamide**, a molecule of interest in medicinal chemistry and drug development. The document outlines the expected spectroscopic data based on the analysis of its structural features and comparison with closely related compounds. It also includes standardized experimental protocols for acquiring such data and discusses a potential biological signaling pathway relevant to this class of compounds.

Molecular Structure and Properties

4-Fluoro-N-phenylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Its structure features a fluorinated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group.

Table 1: Physicochemical Properties of **4-Fluoro-N-phenylbenzenesulfonamide**

Property	Value	Reference
CAS Number	312-52-7	[1]
Molecular Formula	C ₁₂ H ₁₀ FNO ₂ S	[1]
Molecular Weight	251.3 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F</chem>	[1]
InChI Key	LDOCMFAHAVONEI-UHFFFAOYSA-N	[1]

Spectroscopic Data

The following sections detail the predicted spectroscopic data for **4-Fluoro-N-phenylbenzenesulfonamide**. It is important to note that where direct experimental data is not available, the presented information is based on theoretical predictions and data from analogous compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of **4-Fluoro-N-phenylbenzenesulfonamide** is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom.

Table 2: Predicted ¹H NMR Spectral Data for **4-Fluoro-N-phenylbenzenesulfonamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	-SO ₂ NH-
~7.8-8.0	Multiplet	2H	Protons ortho to -SO ₂ -
~7.1-7.4	Multiplet	5H	Protons on the N-phenyl ring
~7.0-7.2	Multiplet	2H	Protons ortho to -F

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

Table 3: Predicted ¹³C NMR Spectral Data for **4-Fluoro-N-phenylbenzenesulfonamide**

Chemical Shift (δ , ppm)	Assignment
~165 (d, ¹ JCF \approx 250 Hz)	C-F
~140	C-SO ₂
~138	Quaternary C of N-phenyl
~130 (d, ³ JCF \approx 9 Hz)	C ortho to -SO ₂ -
~129	C para of N-phenyl
~125	C meta of N-phenyl
~120	C ortho of N-phenyl
~116 (d, ² JCF \approx 22 Hz)	C ortho to -F

The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For **4-Fluoro-N-phenylbenzenesulfonamide**, key absorptions are expected for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted FT-IR Spectral Data for **4-Fluoro-N-phenylbenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3250	Medium, Sharp	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~1600, ~1490	Medium-Strong	Aromatic C=C stretch
~1340	Strong	Asymmetric SO ₂ stretch
~1160	Strong	Symmetric SO ₂ stretch
~1230	Strong	C-F stretch
~900	Medium	S-N stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Fluoro-N-phenylbenzenesulfonamide**, the molecular ion peak is expected at m/z 251.

Table 5: Predicted Mass Spectrometry Fragmentation Data for **4-Fluoro-N-phenylbenzenesulfonamide**

m/z	Fragment
251	[M] ⁺ (Molecular Ion)
187	[M - SO ₂] ⁺
157	[C ₆ H ₄ FSO ₂] ⁺
93	[C ₆ H ₅ NH ₂] ⁺
77	[C ₆ H ₅] ⁺

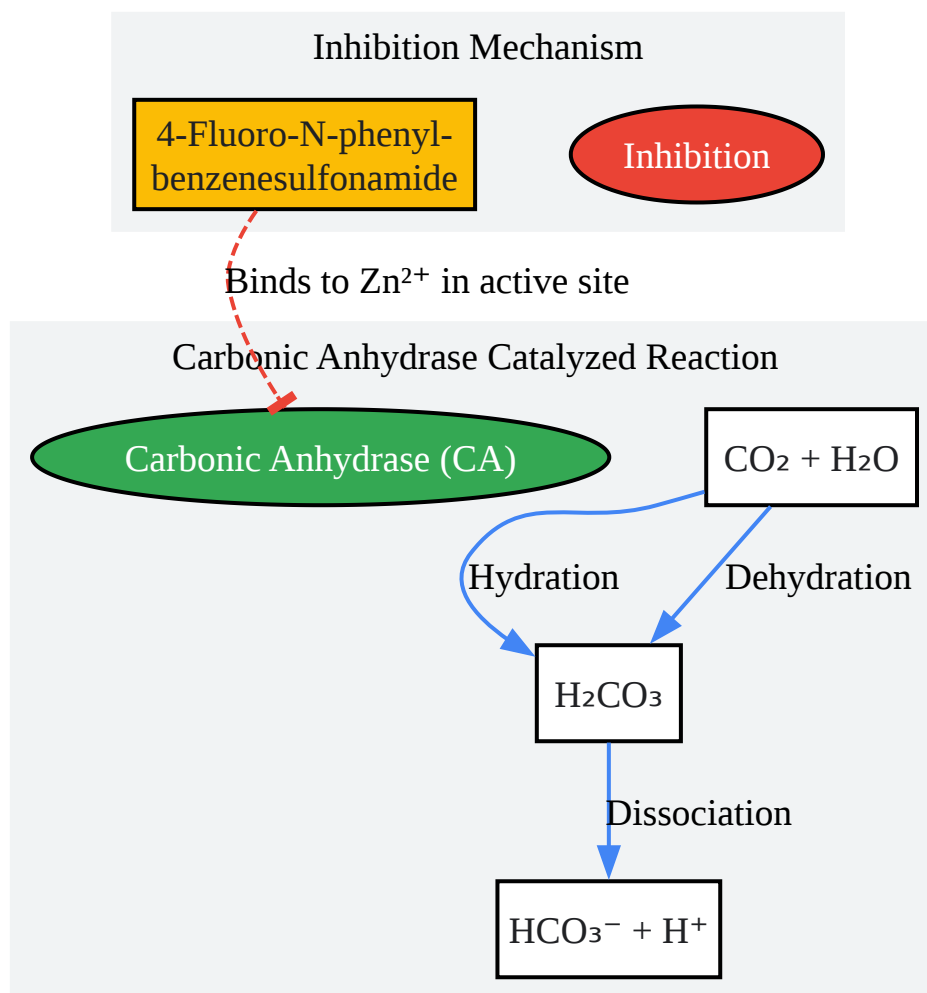
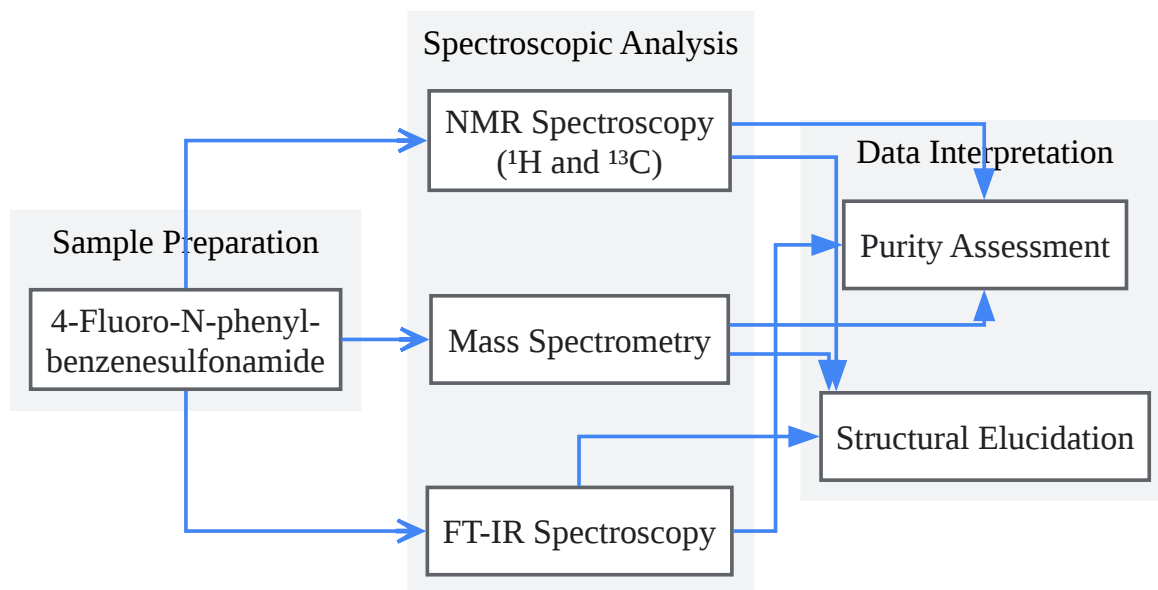
Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

- **Sample Preparation:** Dissolve 5-10 mg of **4-Fluoro-N-phenylbenzenesulfonamide** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a 90° pulse angle.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- **Sample Preparation (ATR Method):**
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
 - For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Fluoro-N-phenylbenzenesulfonamide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182415#spectroscopic-characterization-of-4-fluoro-n-phenylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com